molecular formula C19H17ClN2O3S B3006112 (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone CAS No. 1448131-87-0

(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B3006112
CAS No.: 1448131-87-0
M. Wt: 388.87
InChI Key: UMOUQWBKUOENQY-UHFFFAOYSA-N
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Description

The compound (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a derivative of pyrrolidine and indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a common choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and an indole nucleus . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the indole nucleus is a fused ring structure containing a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine and indole groups . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Organic Synthesis and Process Development

  • Process Development for NK1-II Inhibitor Synthesis

    The synthesis of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, a key intermediate in the manufacture of NK1-II inhibitor LY686017, was optimized for yield and purity. This involved a selective telescoped ortho lithation/condensation/oxidation process, demonstrating the compound's utility in complex organic syntheses (Kopach et al., 2010).

  • Synthesis of Arylsulfonyl Pyrrolidines

    The acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols led to the formation of new 1-(arylsulfonyl)pyrrolidines. This method demonstrates a convenient pathway for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).

Biological Activity and Pharmacology

  • Antiviral Activity of Sulfonamide Derivatives

    A study synthesized 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. Some of these compounds exhibited anti-tobacco mosaic virus activity, indicating potential pharmacological applications (Chen et al., 2010).

  • Molecular Docking and Antimicrobial Activity

    The molecular structure and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone were studied. This research provides insights into the compound's potential as an antimicrobial agent, supported by molecular docking simulations (Sivakumar et al., 2021).

Material Science

  • Enhancement of Organic Solar Cells: A study on poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with dopamine hydrochloride shows enhanced work function and conductivity. This research highlights the compound's relevance in improving the performance of organic solar cells (Zeng et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its diverse biological activities and potential therapeutic applications . Researchers may also be interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-14-5-7-15(8-6-14)26(24,25)16-9-10-22(12-16)19(23)18-11-13-3-1-2-4-17(13)21-18/h1-8,11,16,21H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOUQWBKUOENQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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